rac-Clopidogrel Carboxylic Acid Hydrochloride

Chiral impurity profiling Enantiomeric purity Pharmacopoeial reference standard

Accurate quantification of Clopidogrel EP Impurity A requires the racemic standard to avoid systematic errors from chiral inversion. Substituting single enantiomers can underestimate or overestimate impurity levels against the 0.2% pharmacopoeial limit. This racemic hydrochloride standard ensures reliable compendial testing. - Captures 4-8% in vivo (R)-enantiomer formation for unbiased pharmacokinetic estimates. - Suitable for stability-indicating HPLC and UV screening at 278 nm. - Supplied with comprehensive CoA; ready for immediate dispatch to support your ANDA or QC workflow.

Molecular Formula C15H15Cl2NO2S
Molecular Weight 344.26
CAS No. 1015247-88-7
Cat. No. B601358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Clopidogrel Carboxylic Acid Hydrochloride
CAS1015247-88-7
Synonymsrac-2-​(2-​Chlorophenyl)​-​2-​(6,​7-​dihydro-​4H-​thieno[3,​2-​c]​pyridin-​5-​yl)​acetic Acid Hydrochloride;  rac-α-​(2-​Chlorophenyl)​-​6,​7-​dihydro-​thieno[3,​2-​c]​pyridine-​5(4H)​-​acetic Acid Hydrochloride
Molecular FormulaC15H15Cl2NO2S
Molecular Weight344.26
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.Cl
InChIInChI=1S/C15H14ClNO2S.ClH/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;/h1-4,6,8,14H,5,7,9H2,(H,18,19);1H
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

rac-Clopidogrel Carboxylic Acid Hydrochloride Overview


rac-Clopidogrel Carboxylic Acid Hydrochloride (CAS 1015247-88-7) is the hydrochloride salt of the racemic mixture of the major inactive metabolite of the antiplatelet prodrug clopidogrel [1]. This analytical reference standard comprises a 1:1 ratio of (R)- and (S)-enantiomers of 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid, and is formally designated as Clopidogrel EP Impurity A HCl . It is supplied as a white to off-white solid with a molecular weight of 344.26 g/mol, a melting point of 189–193 °C, and solubility in DMSO and methanol .

Chiral impurity profiling per EP/BP monographs
Racemic reference standard for bioequivalence studies
In vivo chiral inversion monitoring (R/S quantitation)

rac-Clopidogrel Acid HCl: Why Substitution Fails


Substituting rac-Clopidogrel Carboxylic Acid Hydrochloride with either the isolated (S)-enantiomer or the (R)-enantiomer alone introduces quantitative inaccuracies in analytical workflows. The racemic standard is essential because in vivo chiral inversion of clopidogrel generates 4–8 % of the (R)-carboxylic acid metabolite [1], and pharmacopoeial monographs define Impurity A as the racemate with a specific acceptance limit of 0.2 % [2]. Using a single enantiomer standard would systematically underestimate or overestimate impurity levels. Furthermore, the carboxylic acid metabolite accounts for approximately 85 % of circulating clopidogrel-related material—orders of magnitude higher than the parent drug or the active thiol metabolite—making it the definitive marker for bioavailability and bioequivalence studies [3].

Enantiomer Mismatch
Single-enantiomer standards (S or R) may miss the complementary enantiomer, leading to up to 50% underestimation of total Impurity A at the 0.2% pharmacopoeial limit.
Regulatory Non-Compliance
Non-compendial carboxylic acid metabolite standards may not satisfy EP/BP system suitability criteria for Impurity A determination.
Analytical Bias
Using only the (S)-acid standard may leave the 4–8% (R)-acid enantiomer—formed in vivo via chiral inversion—undetected in PK and toxicology studies.

rac-Clopidogrel Acid HCl: Quantitative Evidence


Complete Chiral Impurity Profiling

rac-Clopidogrel Carboxylic Acid Hydrochloride contains both (R)- and (S)-enantiomers in a 1:1 ratio, whereas commercially available single-enantiomer standards—(S)-Clopidogrel Carboxylic Acid (CAS 144457-28-3) and (R)-Clopidogrel Carboxylic Acid (CAS 324757-50-8)—each contain only one stereoisomer . The pharmacopoeial specification for Clopidogrel Hydrogen Sulfate sets the acceptance limit for Impurity A (racemic carboxylic acid) at not more than 0.2 % [1]. Quantitation against a single-enantiomer standard would misrepresent the total impurity burden because the racemic standard provides equimolar response for both enantiomers, which is critical when the (R)-enantiomer can arise in vivo through non-enzymatic chiral inversion at a rate of 4–8 % [2].

Chiral Impurity Profiling
Head-to-head
1:1 (R:S) ratio
Single-enantiomer stds. miss complementary enantiomer
Supports EP/BP compendial compliance context
Chiral inversion in vivo yields 4–8% (R)-acid; racemic standard needed for full capture
Chiral impurity profiling Enantiomeric purity Pharmacopoeial reference standard

Metabolic Abundance Advantage

The carboxylic acid metabolite represents approximately 85 % of circulating clopidogrel-related material following oral administration, whereas the parent drug clopidogrel is present at negligible concentrations (<1 % in most subjects) and the active thiol metabolite accounts for approximately 15 % of the absorbed dose [1]. A joint population pharmacokinetic model confirmed that the fractions metabolized to the inactive carboxylic acid were 87.27 % and 86.87 % in two independent bioequivalence studies [2]. This quantitative dominance makes the carboxylic acid metabolite the preferred analyte for bioavailability and bioequivalence assessment, as its plasma concentrations are orders of magnitude higher and analytically more robust than those of the parent drug or the labile thiol metabolite.

Metabolic Abundance
Head-to-head
~85% circulation
~85-fold higher exposure vs parent drug
Supports bioequivalence and PK bridging study context
Dominant systemic marker; parent drug present at negligible concentrations
Pharmacokinetics Metabolite profiling Bioequivalence

In Vivo Chiral Inversion Detection

In a definitive in vivo rat study, administration of enantiopure (S)-clopidogrel resulted in the appearance of 4–8 % of the (R)-carboxylic acid metabolite in plasma [1]. In vitro experiments demonstrated that the (S)-acid is configurationally stable in phosphate buffers for up to 45 days, while non-enzymatic chiral inversion of clopidogrel itself occurred with a half-life of 7–12 days, confirming that the (R)-acid observed in vivo originates from inversion of the parent drug, not its metabolite [1]. By contrast, the racemic standard directly provides the (R)-enantiomer reference needed to quantify this inversion product, a capability that single-enantiomer (S)-acid standards do not offer.

In Vivo Chiral Inversion
Head-to-head
4–8% (R)-acid
Formed from (S)-clopidogrel in rat PK study
Supports stereochemical quantitation context
(R)-acid from parent drug inversion; (S)-acid standard alone cannot quantify this
Chiral inversion Stereochemical stability In vivo metabolism

Validated UV Spectrophotometric Quantitation

A validated UV spectrophotometric method established the optimal wavelength for quantitative determination of clopidogrel carboxylic acid at 278 nm, with a linear calibration range of 20.0–200 µg/mL (A = 0.004128C – 0.008667), an LOD of 1.655 µg, and an LOQ of 5.015 µg in the sample [1]. This method was specifically developed for chemical-toxicological analysis and forensic applications. In contrast, the parent drug clopidogrel requires more complex HPLC-MS/MS methods for quantitation due to its low plasma concentrations (0.1–20 ng/mL range), while the carboxylic acid metabolite can be measured at concentrations 500- to 1000-fold higher (25–10,000 ng/mL) [2].

UV Quantitation
Cross-study
278 nm
LOD 1.655 µg, LOQ 5.015 µg
Supports forensic and toxicological screening context
Validated linear range 20–200 µg/mL in 0.1 M HCl; simpler than LC-MS/MS
UV spectrophotometry Method validation Forensic toxicology

Pharmacopoeial Reference Standard Status

rac-Clopidogrel Carboxylic Acid Hydrochloride is formally designated as Clopidogrel EP Impurity A HCl and is listed in the European Pharmacopoeia monograph for Clopidogrel Hydrogen Sulfate, where it serves as the chemical reference substance (CRS) for impurity quantitation . The monograph specifies a related substances test using a reference solution prepared from clopidogrel impurity A CRS at a concentration of 0.2 % relative to the test solution, with acceptance criterion: impurity A not more than twice the area of the principal peak in the reference chromatogram [1]. Commercial bulk sample analysis by capillary electrophoresis has demonstrated LOD of 0.13 µg/mL and LOQ of 0.4 µg/mL for impurity determination with a linearity range of 0.4–300 µg/mL [2].

Pharmacopoeial Status
Class-level
EP Impurity A CRS
CE LOD 0.13 µg/mL, LOQ 0.4 µg/mL
Supports regulatory submission method context
Compendial grade essential for Ph. Eur. system suitability; data to verify
Pharmacopoeial compliance Quality control Regulatory submission

rac-Clopidogrel Acid HCl: Key Applications


Chiral Impurity Release Testing

In quality control laboratories performing EP/USP compendial testing, rac-Clopidogrel Carboxylic Acid Hydrochloride is the required reference standard for Impurity A determination. The pharmacopoeial limit of 0.2 % necessitates a racemic standard that can accurately quantify both enantiomers in a single chromatographic run [1]. Capillary electrophoresis methods achieve LOD of 0.13 µg/mL and LOQ of 0.4 µg/mL, sufficient to detect impurity A well below the acceptance threshold [2].

Bioequivalence and PK Bridging Studies

Because the carboxylic acid metabolite represents approximately 85 % of circulating clopidogrel-related material—with fractions metabolized of 86.87–87.27 % confirmed by population PK modeling—it is the analyte of choice for bioequivalence studies [1]. The racemic standard ensures that any chiral inversion occurring in vivo (4–8 % (R)-enantiomer formation) is captured in the analytical method, avoiding biased pharmacokinetic parameter estimates [2].

Forensic and Clinical Toxicology Screening

The validated UV spectrophotometric method at 278 nm (linear range 20.0–200 µg/mL) enables rapid, cost-effective screening of biological samples for clopidogrel exposure without requiring LC-MS/MS infrastructure [1]. This is particularly valuable in forensic laboratories where the high systemic abundance of the carboxylic acid metabolite (~85 %) permits detection even in post-mortem samples.

Stability-Indicating Method Development

The racemic carboxylic acid hydrochloride serves as both a degradation product marker and a system suitability standard in stability-indicating HPLC methods. Under forced degradation at 85 °C, 17.8 % of clopidogrel converts to clopidogrel carboxylic acid within 48 hours, and the racemic standard enables simultaneous monitoring of hydrolysis and potential chiral inversion [1].

Application
Selection Property
Validation Focus
Chiral impurity release testing
Compendial enantiomeric composition
EP/BP system suitability and 0.2% Impurity A limit review
Bioequivalence and PK bridging studies
Dominant metabolite abundance marker
Chiral inversion capture and exposure-model validation
Forensic and clinical toxicology screening
UV-active analytical reference
Validated UV method linearity and LOD/LOQ endpoint review
Stability-indicating method development
Degradation product and chiral stability marker
Hydrolysis pathway and chiral inversion endpoint monitoring

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